molecular formula C60H104N20O15S B1141437 CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY CAS No. 104914-40-1

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY

Cat. No.: B1141437
CAS No.: 104914-40-1
M. Wt: 1377.66
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Mechanism of Action

Target of Action

The primary target of the peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is the nuclear transport machinery of the cell . This peptide is a homolog of the SV40 T-antigen , which is known to interact with the nuclear pore complex, a large protein assembly that spans the nuclear envelope and regulates the transport of molecules between the nucleus and the cytoplasm.

Mode of Action

The peptide interacts with its target by mimicking the nuclear localization signals (NLS) found in many proteins that are transported into the nucleus . These signals are recognized by importin proteins, which mediate the transport of the peptide across the nuclear envelope. The peptide’s sequence contains several positively charged lysine (Lys) residues, which are critical for this interaction.

Result of Action

The peptide’s ability to induce nuclear transport suggests that it could influence the localization and function of proteins within the cell . Depending on the proteins affected, this could have a wide range of effects on cellular processes, from gene expression to cell signaling.

Biochemical Analysis

Cellular Effects

The peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY has been shown to influence cellular function by inducing nuclear transport This suggests that it may play a role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to induce nuclear transport , which suggests that it may interact with biomolecules in the nucleus and potentially influence gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: is unique due to its specific sequence, which includes seven amino acids homologous to the SV40 T antigen. This homology is crucial for its ability to induce nuclear transport, making it a valuable tool in studying nuclear-cytoplasmic transport mechanisms .

Properties

CAS No.

104914-40-1

Molecular Formula

C60H104N20O15S

Molecular Weight

1377.66

Origin of Product

United States

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